(8E)-8-benzylidene-2-ethoxy-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
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Overview
Description
(8E)-8-benzylidene-2-ethoxy-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound with a unique structure that includes a benzylidene group, an ethoxy group, a methyl group, and a trifluoromethyl group attached to a tetrahydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-8-benzylidene-2-ethoxy-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzaldehyde derivatives with tetrahydroquinazoline precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(8E)-8-benzylidene-2-ethoxy-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce benzyl-substituted tetrahydroquinazolines.
Scientific Research Applications
(8E)-8-benzylidene-2-ethoxy-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (8E)-8-benzylidene-2-ethoxy-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
(8E)-8-benzylidene-2-ethoxy-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline: Unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
8-benzylidene-2-ethoxy-6-methyl-4-methyl-5,6,7,8-tetrahydroquinazoline: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
8-benzylidene-2-ethoxy-6-methyl-4-chloro-5,6,7,8-tetrahydroquinazoline:
Uniqueness
The presence of the trifluoromethyl group in this compound makes it unique compared to similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, which can be advantageous in drug design and other applications.
Properties
IUPAC Name |
(8E)-8-benzylidene-2-ethoxy-6-methyl-4-(trifluoromethyl)-6,7-dihydro-5H-quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O/c1-3-25-18-23-16-14(11-13-7-5-4-6-8-13)9-12(2)10-15(16)17(24-18)19(20,21)22/h4-8,11-12H,3,9-10H2,1-2H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGQAFACHQMKMQ-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(CC(CC2=CC3=CC=CC=C3)C)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC\2=C(CC(C/C2=C\C3=CC=CC=C3)C)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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